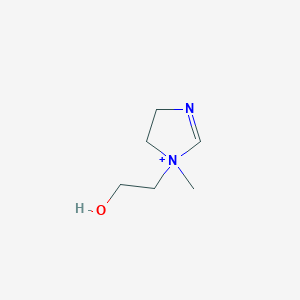
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is a chemical compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to an imidazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium can be achieved through several methods. One common approach involves the reaction of imidazole with ethylene oxide in the presence of a base, followed by methylation using methyl iodide. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the imidazolium ring can participate in π-π interactions and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in having a hydroxyethyl group but differs in the presence of a methacrylate group.
1-(2-Hydroxyethyl)piperazine: Similar in having a hydroxyethyl group but differs in the presence of a piperazine ring.
Methyldiethanolamine (MDEA): Similar in having a hydroxyethyl group but differs in the presence of a diethanolamine structure.
Uniqueness
1-(2-Hydroxyethyl)-1-methyl-4,5-dihydro-1H-imidazol-1-ium is unique due to its imidazolium ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
113289-83-1 |
|---|---|
Fórmula molecular |
C6H13N2O+ |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-(1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H13N2O/c1-8(4-5-9)3-2-7-6-8/h6,9H,2-5H2,1H3/q+1 |
Clave InChI |
AERBHQYSUWNIDS-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
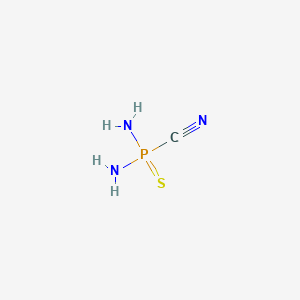
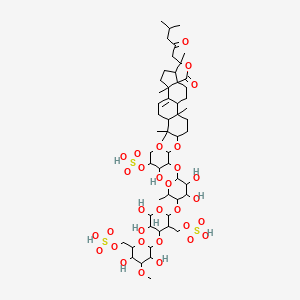

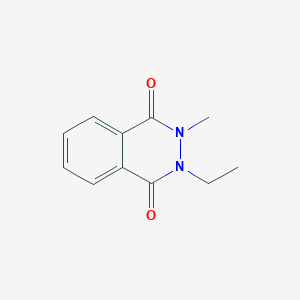
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
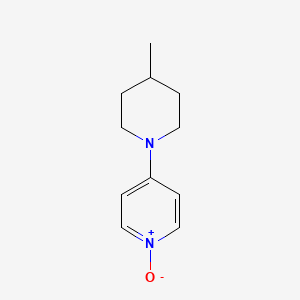
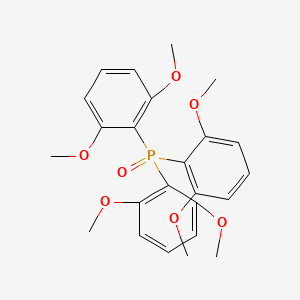

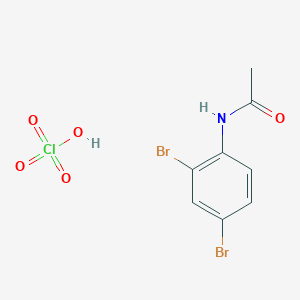
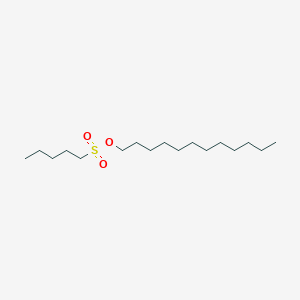
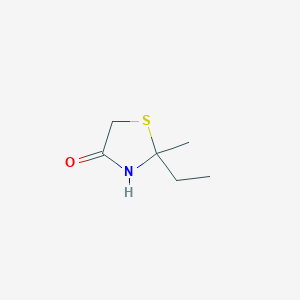
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
